N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide
Description
N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide is an organic compound that features a cyclopropyl ring substituted with a bromine atom and a methyl group
Properties
IUPAC Name |
N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-3-7(11)10-5-8(2)4-6(8)9/h3,6H,1,4-5H2,2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEUTZJGLOBMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide typically involves the bromination of cyclopropyl methyl ketone derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of UV–Vis irradiation to achieve α-bromination . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclopropyl methyl derivatives without the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl methyl derivatives.
Scientific Research Applications
N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties
Mechanism of Action
The mechanism of action of N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl methyl bromide: Similar in structure but lacks the prop-2-enamide group.
Bromocyclopropane: Contains a bromine-substituted cyclopropane ring but lacks the methyl and prop-2-enamide groups.
N-bromoacetamide: Contains a bromine atom and an amide group but lacks the cyclopropyl ring.
Uniqueness
N-[(2-bromo-1-methylcyclopropyl)methyl]prop-2-enamide is unique due to its combination of a bromine-substituted cyclopropyl ring and a prop-2-enamide group.
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